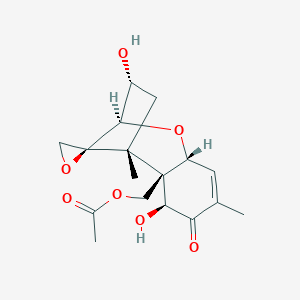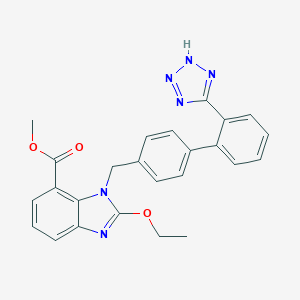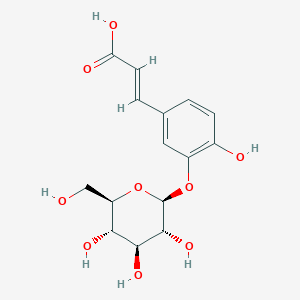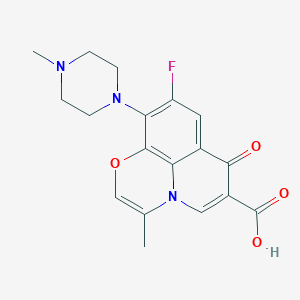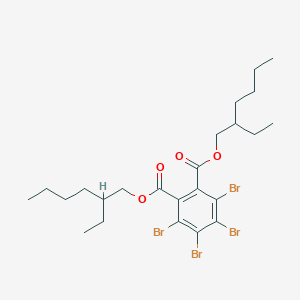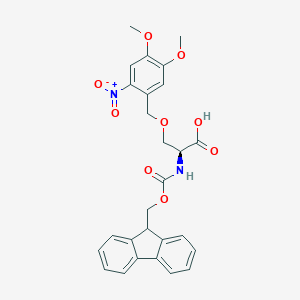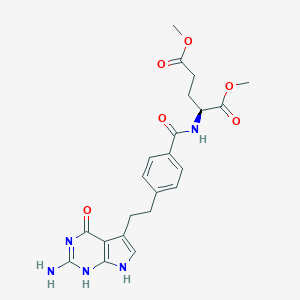
Pemetrexed Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Pemetrexed involves starting materials such as methyl 4-bromobenzoate and 3-butyn-1-ol. The process includes palladium(0)-catalyzed coupling, reduction, oxidation, bromination, and cyclocondensation steps to produce the pemetrexed methyl ester. Further, this ester undergoes saponification and acidification to yield Pemetrexed. Improvements in synthetic procedures have resulted in better yields, making the process more efficient and practical for large-scale production (Cheng Mao-sheng, 2008).
Scientific Research Applications
- Field : Medicinal Chemistry
- Application : Pemetrexed Disodium is an antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication .
- Methods of Application : It acts by inhibiting three enzymes used in purine and pyrimidine synthesis de novo —thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting the formation of precursor purine and pyrimidine nucleotides, pemetrexed prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
- Results : A pharmaceutical product containing pemetrexed disodium as the active ingredient is used for the treatment of malignant pleural mesothelioma (MPM) in combination with cisplatin and as a second line agent for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC) .
-
- Application : There are several experimental options to prevent or manage pemetrexed-related toxicity .
- Methods of Application : These include the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring .
- Results : These methods have been found to be effective in managing the side effects associated with Pemetrexed Disodium .
-
- Application : The serum concentration of the active metabolites of Pemetrexed can be affected when Pemetrexed is used in combination with other substances .
- Methods of Application : For instance, the serum concentration of the active metabolites of Pemetrexed can be reduced when Pemetrexed is used in combination with Glucarpidase .
- Results : This results in a loss in efficacy of Pemetrexed .
-
- Application : Pemetrexed is a novel multitargeted antifolate that inhibits 3 enzymes involved in folate metabolism and purine and pyrimidine synthesis .
- Methods of Application : These enzymes are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .
- Results : This agent has broad antitumor activity in phase II trials in a wide variety of solid tumors .
-
- Application : Pemetrexed is used in the treatment of non-small cell lung cancer, mesothelioma, and thymic epithelial tumors .
- Methods of Application : With dosing classic cytostatic agents such as pemetrexed, one balances the fine line between inefficacy and toxicity .
- Results : Although the overall toxicity profile of pemetrexed is considered relatively mild, a substantial group of patients experiences treatment-limiting toxicity .
Safety And Hazards
properties
IUPAC Name |
dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYZIXUUERDREV-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pemetrexed Methyl Ester | |
CAS RN |
155405-81-5 |
Source


|
| Record name | 1,5-Dimethyl N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155405-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
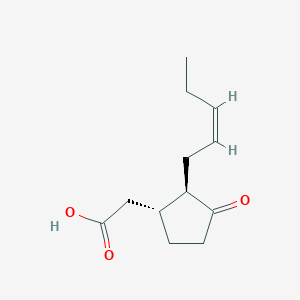
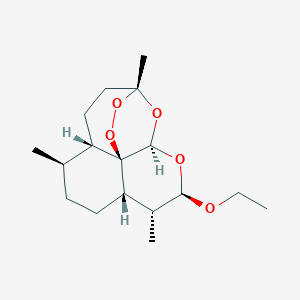
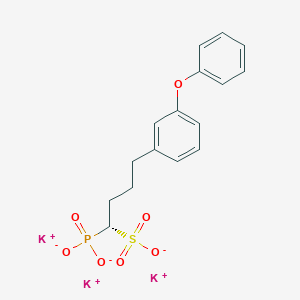
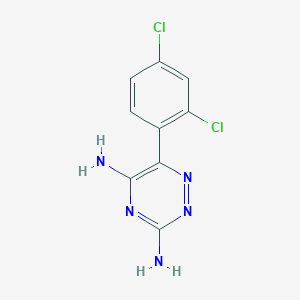
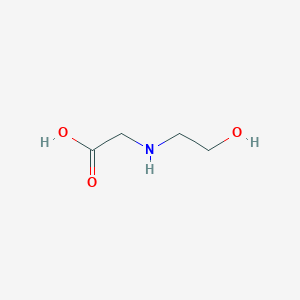
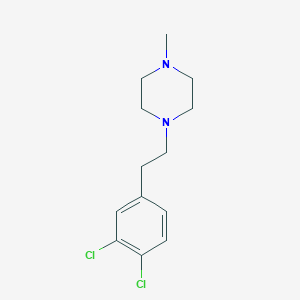
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)
